molecular formula C16H11BrN2O3 B13462108 3-[6-Bromo-2-oxobenzo[cd]indol-1(2H)-yl]piperidine-2,6-dione

3-[6-Bromo-2-oxobenzo[cd]indol-1(2H)-yl]piperidine-2,6-dione

Katalognummer: B13462108
Molekulargewicht: 359.17 g/mol
InChI-Schlüssel: QBXULVRUMLWTTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[6-Bromo-2-oxobenzo[cd]indol-1(2H)-yl]piperidine-2,6-dione is a complex organic compound with a molecular formula of C16H11BrN2O3 and a molecular weight of 359.17 g/mol . This compound features a brominated indole moiety fused to a piperidine-2,6-dione structure, making it a unique and interesting molecule for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-Bromo-2-oxobenzo[cd]indol-1(2H)-yl]piperidine-2,6-dione typically involves the formation of the indole core followed by bromination and subsequent attachment to the piperidine-2,6-dione scaffold. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole . Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent. The final step involves the coupling of the brominated indole with piperidine-2,6-dione under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-[6-Bromo-2-oxobenzo[cd]indol-1(2H)-yl]piperidine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in dichloromethane.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

    Coupling: Palladium catalysts in the presence of a base and an appropriate solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indole derivative, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

3-[6-Bromo-2-oxobenzo[cd]indol-1(2H)-yl]piperidine-2,6-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[6-Bromo-2-oxobenzo[cd]indol-1(2H)-yl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The bromine atom can enhance the compound’s binding affinity and selectivity towards its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[6-Bromo-2-oxobenzo[cd]indol-1(2H)-yl]piperidine-2,6-dione is unique due to its specific combination of a brominated indole and a piperidine-2,6-dione structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

Molekularformel

C16H11BrN2O3

Molekulargewicht

359.17 g/mol

IUPAC-Name

3-(6-bromo-2-oxobenzo[cd]indol-1-yl)piperidine-2,6-dione

InChI

InChI=1S/C16H11BrN2O3/c17-10-4-5-11-14-8(10)2-1-3-9(14)16(22)19(11)12-6-7-13(20)18-15(12)21/h1-5,12H,6-7H2,(H,18,20,21)

InChI-Schlüssel

QBXULVRUMLWTTI-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC(=O)C1N2C3=C4C(=C(C=C3)Br)C=CC=C4C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.